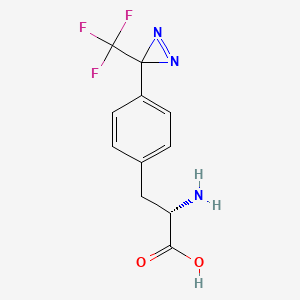

H-L-Photo-Phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid is a photoreactive amino acid analog of phenylalanine. This compound is of significant interest in chemical biology and drug discovery as a powerful tool for photoaffinity labeling. The trifluoromethyl-3H-diazirine moiety serves as a compact and efficient photo-crosslinker. Upon irradiation with UV light, it generates a highly reactive carbene that can form covalent bonds with interacting biomolecules, such as receptors and enzymes, in its immediate vicinity. This allows for the identification and characterization of ligand binding sites and protein-protein interactions. The (S)-enantiomer is typically the biologically relevant stereoisomer for incorporation into peptides and for studying interactions with chiral biological targets. This guide provides a comprehensive overview of the synthetic route to this valuable research tool, including detailed experimental protocols and data presentation.

Synthesis Overview

The asymmetric synthesis of (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid can be achieved through a multi-step sequence. A key strategy involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base with the electrophile, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide. This is followed by acidic hydrolysis to release the amino acid and subsequent protection of the amino group, for example with a fluorenylmethyloxycarbonyl (Fmoc) group, to yield an intermediate suitable for solid-phase peptide synthesis. The final step involves the deprotection of the Fmoc group to yield the target free amino acid.

Experimental Protocols

Step 1: Synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (3)

The synthesis of the key electrophile begins with the corresponding alcohol, which is then converted to the bromide.

1.1: Synthesis of (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (2)

This intermediate is typically prepared from the corresponding aldehyde via reduction.

1.2: Synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (3)

The alcohol is converted to the bromide using a suitable brominating agent, such as phosphorus tribromide or N-bromosuccinimide with triphenylphosphine.

| Reactant | MW | Equivalents | Amount |

| (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol | 216.15 | 1.0 | TBD |

| Phosphorus Tribromide (PBr₃) | 270.69 | 1.2 | TBD |

| Anhydrous Dichloromethane (DCM) | - | - | TBD |

Procedure:

-

Dissolve (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a light yellow to brown liquid.[1]

Step 2: Asymmetric Synthesis of the Protected Amino Acid (6)

This step utilizes a chiral nickel(II) complex to induce the desired stereochemistry.

2.1: Formation of the Chiral Ni(II) Complex of Glycine Schiff Base (4)

The chiral complex is prepared from glycine, a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), and a nickel(II) salt.

2.2: Diastereoselective Alkylation

| Reactant | MW | Equivalents | Amount |

| Chiral Ni(II) Complex (4) | Varies | 1.0 | TBD |

| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (3) | 279.06 | 1.1 | TBD |

| Base (e.g., DBU or solid KOH) | 152.24 | 1.5 | TBD |

| Anhydrous Acetonitrile (MeCN) | - | - | TBD |

Procedure:

-

Suspend the chiral Ni(II) complex of glycine Schiff base (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

-

Add the base (e.g., DBU, 1.5 eq) and stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (1.1 eq) in anhydrous acetonitrile.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The resulting crude product, the alkylated Ni(II) complex (5), can be purified by column chromatography.

Step 3: Hydrolysis and Fmoc Protection (7)

The amino acid is liberated from the chiral auxiliary and immediately protected for future use in peptide synthesis.

| Reactant | MW | Equivalents | Amount |

| Alkylated Ni(II) Complex (5) | Varies | 1.0 | TBD |

| 3 M Hydrochloric Acid (HCl) | - | Excess | TBD |

| 1,2-Dimethoxyethane (DME) | - | - | TBD |

| Fmoc-OSu | 337.36 | 1.2 | TBD |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Excess | TBD |

| Dioxane/Water | - | - | TBD |

Procedure:

-

Dissolve the alkylated Ni(II) complex (1.0 eq) in a mixture of 1,2-dimethoxyethane and 3 M hydrochloric acid.

-

Heat the mixture at 60 °C for 2-4 hours. The disappearance of the red color of the complex indicates the completion of the hydrolysis.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated chiral ligand.

-

Concentrate the filtrate to remove the organic solvent.

-

Adjust the pH of the aqueous solution to approximately 9 with a saturated solution of sodium bicarbonate.

-

Dissolve Fmoc-OSu (1.2 eq) in dioxane and add it to the aqueous solution of the crude amino acid.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Fmoc-(S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (7).

Step 4: Fmoc Deprotection to Yield the Final Product (8)

The final step is the removal of the Fmoc protecting group.

| Reactant | MW | Equivalents | Amount |

| Fmoc-protected amino acid (7) | 523.47 | 1.0 | TBD |

| 20% Piperidine in DMF | - | Excess | TBD |

| Diethyl ether | - | - | TBD |

Procedure:

-

Dissolve the Fmoc-protected amino acid (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF).

-

Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

-

Triturate the residue with cold diethyl ether to precipitate the free amino acid.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (8).

Data Summary

| Step | Product | Yield (%) | Purity (%) | Analytical Method |

| 1.2 | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide | 80-90 | >95 | NMR, HPLC |

| 2.2 | Alkylated Ni(II) Complex | 70-85 | >90 (de) | NMR, HPLC |

| 3 | Fmoc-(S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid | 60-75 | >98 | NMR, HPLC, MS |

| 4 | (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid | >90 | >98 | NMR, HPLC, MS |

(Note: Yields and purities are typical and may vary depending on specific reaction conditions and purification methods.)

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for the target photoreactive amino acid.

Application in GPCR Photoaffinity Labeling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Identifying the binding sites of ligands on GPCRs is essential for drug design. (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid can be incorporated into a peptide or small molecule ligand that targets a specific GPCR. Upon UV irradiation, the diazirine moiety is activated, leading to the covalent cross-linking of the ligand to the receptor, allowing for the identification of the binding pocket.

Caption: Workflow for GPCR photoaffinity labeling and signaling.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyldiazirin)-L-phenylalanine

Executive Summary

4-(Trifluoromethyldiazirin)-L-phenylalanine (TMD-Phe) is a photoreactive unnatural amino acid that has become an indispensable tool for researchers, scientists, and drug development professionals. It is utilized in photoaffinity labeling to elucidate biomolecular interactions, map binding sites, and identify protein-protein interaction networks. Upon photoactivation with long-wave UV light, TMD-Phe generates a highly reactive carbene intermediate that covalently cross-links with interacting molecules in close proximity. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its applications in modern research, presenting a technical resource for professionals in chemical biology and drug discovery.

Introduction to Photoaffinity Labeling with TMD-Phe

Photoaffinity labeling is a powerful technique used to identify the binding partners and map the binding sites of ligands, drugs, or other biomolecules. The strategy involves incorporating a photoreactive group into a molecule of interest. This "bait" molecule is allowed to bind to its target "prey." Subsequent exposure to light activates the photoreactive group, generating a highly reactive species that forms a covalent bond with the target molecule, permanently linking them.

Among the various photoreactive moieties, the trifluoromethyldiazirine group, particularly when incorporated into the amino acid phenylalanine to form TMD-Phe, offers significant advantages:

-

Stability: The diazirine ring is more stable in various chemical and biological environments compared to other photoprobes like aryl azides.[1]

-

Activation Wavelength: It can be efficiently activated with long-wave UV light (typically 350-370 nm), which minimizes potential damage to biological samples that can be caused by shorter wavelength UV radiation.[1][2]

-

Reactive Intermediate: It forms a highly reactive carbene intermediate capable of inserting into a wide range of chemical bonds, including inert C-H bonds, making it a versatile cross-linker.[2]

-

Minimal Size: The trifluoromethyldiazirine group is relatively small, reducing the likelihood that it will disrupt the natural binding interactions of the molecule it is incorporated into.

Core Mechanism of Action

The utility of TMD-Phe as a photo-crosslinker is rooted in a two-step photochemical process: photoactivation to generate a reactive intermediate, followed by covalent insertion into a nearby molecule.

Photoactivation and Nitrogen Extrusion

The core of the TMD-Phe mechanism is the trifluoromethyldiazirine moiety. This three-membered ring containing two nitrogen atoms is stable in the dark. However, upon irradiation with UV light, typically in the range of 350-370 nm, it absorbs energy and undergoes an irreversible chemical transformation.[1][2] The absorbed energy leads to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that results in the formation of a highly reactive species.[2]

Formation of the Carbene Intermediate

The elimination of molecular nitrogen from the diazirine ring generates a trifluoromethylphenyl carbene.[2] Carbenes are neutral, divalent carbon species with a highly reactive, electron-deficient carbon atom. This intermediate is exceptionally reactive and has a very short lifetime, ensuring that it only reacts with molecules in its immediate vicinity. While carbenes are often rapidly quenched by water, which can minimize non-specific binding, their primary utility lies in their ability to react with binding partners before diffusing away.[3]

Covalent Cross-Linking via Insertion Reactions

The defining feature of the carbene intermediate is its ability to form covalent bonds through insertion reactions with a wide variety of chemical bonds.[1] It can readily react with nucleophilic amino acid side chains and the peptide backbone.[1] Crucially, it can also insert directly into strong, typically unreactive C-H and N-H bonds.[2] This broad reactivity profile makes TMD-Phe an exceptionally effective cross-linker, as it is not limited to reacting with specific functional groups within a binding pocket. The result is a stable, covalent bond that permanently links the TMD-Phe-containing molecule to its interaction partner.

Caption: Mechanism of TMD-Phe photo-crosslinking.

Experimental Protocols and Workflow

Utilizing TMD-Phe to study biomolecular interactions involves a multi-stage workflow, from incorporating the probe into a molecule of interest to identifying the cross-linked products.

Incorporation of TMD-Phe

TMD-Phe must first be incorporated into the "bait" molecule. This can be achieved through several methods:

-

Solid-Phase Peptide Synthesis: For peptide-based studies, Fmoc-protected TMD-Phe can be readily incorporated at specific sites during standard automated peptide synthesis.

-

Genetic Code Expansion: In cellular systems, an orthogonal tRNA/aminoacyl-tRNA synthetase pair can be engineered to recognize a stop codon (e.g., the amber codon) and incorporate TMD-Phe into a protein at a genetically defined position in response.

Photo-Crosslinking Protocol

A generalized protocol for a photo-crosslinking experiment is as follows:

-

Incubation: The TMD-Phe-containing probe is incubated with its potential binding partner(s) (e.g., in cell lysate, with a purified protein, or in living cells) under conditions that allow for non-covalent binding to occur.

-

UV Irradiation: The sample is irradiated with UV light at 350-370 nm. The duration and intensity of the light are critical parameters that must be optimized to maximize cross-linking efficiency while minimizing sample damage.

-

Quenching (Optional): A quenching reagent can be added to scavenge any unreacted carbene intermediates, though the short half-life of the carbene often makes this step unnecessary.

-

Sample Processing: The sample is prepared for downstream analysis. This may involve cell lysis, protein purification, or gel electrophoresis to separate cross-linked complexes.

Identification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying the cross-linked proteins and mapping the specific sites of interaction.[4]

-

Proteolytic Digestion: The cross-linked protein complex is digested into smaller peptides using a protease like trypsin.[4]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5]

-

Data Analysis: Specialized software is used to search the MS/MS data against a protein sequence database to identify the "dead-end" (modified by the probe but not cross-linked) and "cross-linked" peptides. The identification of a cross-linked peptide, which consists of a peptide from the bait molecule covalently attached to a peptide from the prey molecule, provides direct evidence of an interaction and pinpoints the region of contact.[6]

Caption: General experimental workflow for TMD-Phe crosslinking.

Quantitative Data and Experimental Parameters

The efficiency and outcome of a TMD-Phe cross-linking experiment depend on several quantitative parameters. While specific values vary significantly based on the biological system and interacting partners, the following table summarizes typical parameters that researchers must consider and optimize.

| Parameter | Typical Value / Range | Significance |

| UV Wavelength | 350 - 370 nm | Maximizes diazirine activation while minimizing damage to proteins and nucleic acids.[1] |

| UV Energy/Time | 0.5 - 5 J/cm² | A critical trade-off: sufficient energy is needed for activation, but excessive exposure can cause sample degradation. Must be empirically determined. |

| Probe Concentration | 1 - 100 µM | Dependent on the binding affinity (Kd) of the interaction. Should be high enough to ensure target occupancy but low enough to minimize non-specific binding. |

| Mass Shift (Dead-end) | Varies | The mass of the TMD-Phe residue after reacting with water or another small molecule instead of the target. Used in MS analysis to identify the probe-containing peptide. |

| Cross-linking Efficiency | 1 - 20% | The percentage of probe molecules that form a covalent bond with the target. Often low, requiring sensitive detection methods. |

Applications in Signaling Pathway Elucidation

A primary application of TMD-Phe is to "trap" and identify transient or low-affinity interactions within complex signaling pathways. By incorporating TMD-Phe into a known protein in a pathway (e.g., a kinase), researchers can identify its direct substrates or regulatory partners in a cellular context.

For example, if a researcher wants to identify the direct substrates of a specific kinase (Kinase X), they could incorporate TMD-Phe near the active site. After introducing this photoreactive kinase into cells and activating it with UV light, any proteins that are transiently bound to the active site (i.e., substrates) will be covalently cross-linked. Subsequent purification of the kinase and analysis by mass spectrometry will reveal the identity of these trapped substrates, providing a snapshot of the kinase's direct downstream targets.

References

- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to H-L-Photo-Phe-OH (CAS 92367-16-3): A Photo-Crosslinking Amino Acid for Probing Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of H-L-Photo-Phe-OH, a trifunctional photo-crosslinking amino acid widely utilized in chemical biology and drug discovery. This document consolidates key technical data, experimental methodologies, and applications of this versatile molecular tool. This compound, also known as (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid or 4-(Trifluoromethyldiazirin)-L-phenylalanine, enables the covalent capture of transient and stable protein-protein interactions, as well as other molecular interactions, through photoaffinity labeling.[1][2][3] Its diazirine moiety, upon activation with UV light, generates a highly reactive carbene that forms covalent bonds with interacting molecules in close proximity.[4] This guide serves as a comprehensive resource for researchers employing this compound in their investigations of complex biological systems.

Introduction

This compound is a synthetically modified, unnatural amino acid that can be incorporated into peptides and proteins.[2] Its key feature is the diazirine ring, a compact and highly efficient photoreactive group.[4] Upon irradiation with UV light at approximately 360 nm, the diazirine releases nitrogen gas to form a reactive carbene intermediate.[4] This carbene can then covalently crosslink with nearby molecules, effectively "trapping" interaction partners.[2][3] This technique, known as photoaffinity labeling, is a powerful tool for identifying and characterizing direct binding partners of a protein of interest within its native cellular environment.[2][3]

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 92367-16-3 | [1][5][6][7][8] |

| Molecular Formula | C₁₁H₁₀F₃N₃O₂ | [1][6] |

| Molecular Weight | 273.21 g/mol | [1][6] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% | [1][3] |

| Storage Temperature | -20°C | [1][3] |

| UV Activation Wavelength | ~360 nm | [2][3] |

| SMILES | N--INVALID-LINK--C(O)=O | |

| InChI | InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 |

Synthesis Overview

Experimental Protocols: Photoaffinity Labeling of Protein-Protein Interactions

The following is a representative protocol for utilizing this compound to identify protein interaction partners. This protocol is a synthesis of methodologies described in the literature and should be optimized for specific experimental systems.

Incorporation of this compound into a Bait Protein

A. Solid-Phase Peptide Synthesis (for synthetic peptides):

-

Standard Fmoc-based solid-phase peptide synthesis is performed on a resin support.

-

At the desired position in the peptide sequence, Fmoc-L-Photo-Phe-OH is coupled using standard peptide coupling reagents (e.g., HBTU, HATU).

-

Following coupling, the Fmoc protecting group is removed, and the synthesis of the peptide is completed.

-

The peptide is cleaved from the resin and purified by reverse-phase HPLC.

B. Genetic Code Expansion (for recombinant proteins in cells):

-

An orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound is introduced into the expression system (e.g., mammalian cells).

-

The gene of the bait protein is mutated to introduce an amber stop codon (TAG) at the desired site for this compound incorporation.

-

Cells are cultured in a medium supplemented with this compound.

-

Upon expression, the orthogonal tRNA is acylated with this compound by the specific synthetase and incorporates the photo-crosslinker at the amber codon site.

Photo-Crosslinking in Live Cells

-

Cells expressing the bait protein containing this compound are washed with ice-cold phosphate-buffered saline (PBS).

-

The cells are irradiated with a UV lamp at 360-365 nm on ice for a predetermined amount of time (typically 15-60 minutes). The optimal irradiation time should be determined empirically.

-

Following irradiation, the cells are harvested by scraping or centrifugation.

Enrichment of Crosslinked Complexes

-

The cell pellet is lysed in a suitable lysis buffer containing protease inhibitors.

-

The bait protein and its crosslinked partners are enriched from the cell lysate. This can be achieved through affinity purification if the bait protein is tagged (e.g., with a His-tag or a FLAG-tag) or by immunoprecipitation using an antibody specific to the bait protein.

-

The enriched protein complexes are washed extensively to remove non-specific binders.

Analysis by Mass Spectrometry

-

The enriched protein complexes are resolved by SDS-PAGE.

-

The protein bands corresponding to the crosslinked complexes are excised from the gel.

-

The proteins in the gel slices are subjected to in-gel digestion with a protease (e.g., trypsin).

-

The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS/MS data is searched against a protein database to identify the bait protein and its crosslinked interaction partners. Specialized software can be used to identify the crosslinked peptides and map the sites of interaction.

Signaling Pathway Visualization: GRB2 Interaction Network

This compound and similar photo-crosslinking amino acids have been instrumental in identifying novel protein complexes. For instance, studies have focused on the adaptor protein Growth factor receptor-bound protein 2 (GRB2), which plays a crucial role in signal transduction pathways. A simplified representation of a signaling pathway involving GRB2, which could be investigated using this compound, is depicted below.

Caption: GRB2-mediated signal transduction pathway.

Experimental Workflow Visualization

The general workflow for identifying protein-protein interactions using this compound is illustrated in the following diagram.

Caption: Photoaffinity labeling workflow.

Safety and Handling

This compound is classified as a self-reactive substance and should be handled with care.[2] It is labeled with the GHS02 pictogram, indicating a flammability hazard, and the signal word is "Danger" with the hazard statement H242 (Heating may cause a fire).[2] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Store at -20°C and protect from light.[1][3]

Conclusion

This compound is a powerful and versatile tool for the study of molecular interactions. Its ability to be incorporated into proteins and peptides, combined with its efficient photo-crosslinking properties, allows for the covalent capture and subsequent identification of binding partners in complex biological systems. This technical guide provides a foundational understanding of its properties, experimental application, and the data it can generate. As research into the intricacies of cellular signaling and protein networks continues, the use of photo-crosslinking amino acids like this compound will undoubtedly remain a cornerstone of discovery in chemical biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HELZ and GRB2 - Wiki-MPM [severus.dbmi.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diazirine Photo-Crosslinking Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diazirine photo-crosslinking chemistry, a powerful technique for covalently capturing transient and stable biomolecular interactions. Diazirines have emerged as a valuable tool in chemical biology and drug discovery for identifying protein-protein interactions, mapping ligand binding sites, and elucidating the architecture of complex biological assemblies. This document details the underlying chemical principles, experimental considerations, and practical applications of this versatile technology.

Core Principles of Diazirine Photo-Crosslinking

Diazirines are a class of small, photoreactive functional groups that, upon activation with ultraviolet (UV) light, form highly reactive carbene intermediates. These carbenes can then undergo rapid and indiscriminate insertion into nearby C-H, N-H, and O-H bonds, resulting in the formation of stable covalent crosslinks between interacting biomolecules.[1]

The primary advantages of diazirine-based crosslinkers include their small size, which minimizes steric perturbation of biological systems, and their activation by long-wave UV light (typically 330-370 nm), which reduces the potential for photodamage to proteins and other cellular components.[2] Furthermore, diazirines are stable in both acidic and basic conditions and are inert to a wide range of nucleophiles, making them compatible with diverse biological environments.[1]

Mechanism of Photoactivation

Upon irradiation with UV light, a diazirine molecule undergoes photolysis, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[2][3] Recent studies have revealed a more nuanced mechanism, suggesting that an alkyl diazirine can first rearrange to a linear diazo intermediate upon irradiation.[4][5] This diazo intermediate can then be further irradiated to produce the carbene.[4][5] Both the diazo and carbene intermediates are capable of reacting with protein side chains, with the diazo intermediate showing a preference for polar residues.[4][5]

Figure 1: Mechanism of Diazirine Photoactivation. This diagram illustrates the photochemical activation of a diazirine, leading to the formation of reactive diazo and carbene intermediates that can covalently crosslink to target molecules.

Quantitative Data on Diazirine Photo-Crosslinking

The efficiency and kinetics of diazirine photo-crosslinking are influenced by several factors, including the specific diazirine derivative, the wavelength and intensity of the UV light source, and the reaction environment.

| Parameter | Value | Conditions | Reference |

| Activation Wavelength | 330 - 370 nm | General | [2] |

| Optimal Wavelength | ~355 nm | Alkyl diazirine | [3] |

| Carbene + Diazirine Reaction Rate Constant | ~10⁹ M⁻¹s⁻¹ | Singlet dialkylcarbenes | [3] |

| Optimal Irradiation Power Density | 100 mW/cm² | Sulfo-SDA crosslinker | [4] |

| Optimal Irradiation Time | 2 minutes | Sulfo-SDA at 100 mW/cm² | [4] |

Table 1: Key Quantitative Parameters for Diazirine Photo-Crosslinking. This table summarizes important quantitative data for designing and optimizing diazirine photo-crosslinking experiments.

Experimental Protocols

General Workflow for Photo-Affinity Labeling (PAL)

The following diagram outlines a typical workflow for a photo-affinity labeling experiment using a diazirine-based probe.

Figure 2: General Experimental Workflow. This flowchart depicts the key steps in a typical photo-affinity labeling experiment using a diazirine-based probe.

Detailed Protocol for In Vitro Photo-Crosslinking of a Protein with a Diazirine Probe

This protocol provides a step-by-step guide for crosslinking a purified protein with a diazirine-containing small molecule probe.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines like Tris.

-

Diazirine-functionalized probe (e.g., with an NHS ester for coupling to lysines, or a custom-synthesized probe).

-

UV lamp with an emission wavelength between 350-365 nm.

-

Reaction tubes (e.g., microcentrifuge tubes).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Protein Preparation: Prepare the purified protein at a suitable concentration in an amine-free buffer. A typical concentration range is 1-10 µM.

-

Probe Addition: Add the diazirine probe to the protein solution to the desired final concentration. The optimal probe concentration should be determined empirically but often ranges from a 1 to 10-fold molar excess over the protein.

-

Incubation: Incubate the protein-probe mixture in the dark at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to allow for non-covalent binding. Incubation times can range from 30 minutes to several hours.

-

UV Irradiation: Place the reaction tube on ice or in a cooling block to minimize heat-induced denaturation. Irradiate the sample with a UV lamp (e.g., 365 nm) at a fixed distance. The irradiation time needs to be optimized and can range from 1 to 30 minutes.[6]

-

Quenching: After irradiation, quench any unreacted probe by adding a quenching solution to a final concentration of 50-100 mM.

-

Analysis: Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting. For identification of the crosslinking site, the sample can be processed for mass spectrometry analysis.

Protocol for Identification of Crosslinked Peptides by Mass Spectrometry

Materials:

-

Crosslinked protein sample from the in vitro or in-cell experiment.

-

Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation.

-

Trypsin or other suitable protease.

-

Formic acid and acetonitrile for LC-MS.

-

A high-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

-

Sample Preparation: The crosslinked protein sample is typically run on an SDS-PAGE gel, and the band of interest is excised.

-

In-gel Digestion: The excised gel band is destained, and the protein is reduced with DTT, alkylated with IAA, and then digested with trypsin overnight.

-

Peptide Extraction: The resulting peptides are extracted from the gel.

-

LC-MS/MS Analysis: The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A variety of fragmentation methods can be used, with HCD and EThcD often providing good sequence coverage for crosslinked peptides.[7]

-

Data Analysis: The MS/MS data is searched against a protein database using specialized software (e.g., pLink, xQuest, Kojak) that can identify crosslinked peptides.[7]

Application in a Signaling Pathway: GPCR-Ligand Interactions

Diazirine photo-crosslinking is a powerful tool for studying G protein-coupled receptor (GPCR) signaling by identifying ligand binding sites and mapping receptor-ligand interactions.[8] A diazirine-containing ligand analog can be used to covalently label the GPCR, allowing for the identification of the binding pocket.

Figure 3: GPCR-Ligand Interaction Study. This diagram illustrates how a diazirine-labeled ligand can be used to covalently capture its interaction with a GPCR upon UV activation, enabling further study of the binding site and downstream signaling.

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| No or low crosslinking efficiency | Insufficient UV irradiation (time or power) | Optimize irradiation time and use a higher wattage lamp. Ensure the lamp is close to the sample. |

| Inactive diazirine probe | Verify the integrity of the probe. Synthesize fresh probe if necessary. | |

| Presence of primary amines in the buffer | Use amine-free buffers such as PBS or HEPES. | |

| High background/non-specific crosslinking | Excessive UV irradiation | Reduce the irradiation time or power. |

| Probe concentration is too high | Titrate the probe concentration to find the optimal balance between specific and non-specific labeling. | |

| Difficulty in identifying crosslinked peptides | Inefficient fragmentation in MS/MS | Optimize fragmentation parameters. Use a combination of fragmentation methods (e.g., HCD and ETD).[7] |

| Complex sample masking crosslinked peptides | Use enrichment strategies to purify the crosslinked complexes before mass spectrometry. |

Table 2: Troubleshooting Guide for Diazirine Photo-Crosslinking Experiments. This table provides solutions to common problems encountered during diazirine photo-crosslinking experiments.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and apply diazirine photo-crosslinking chemistry in their work. By carefully considering the principles, protocols, and potential pitfalls, this powerful technology can be effectively harnessed to unravel complex biological interactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. communities.springernature.com [communities.springernature.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

H-L-Photo-Phe-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the photoreactive amino acid H-L-Photo-Phe-OH ((S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid). The information presented herein is crucial for ensuring the integrity and reactivity of this valuable tool in photoaffinity labeling and cross-linking studies.

Core Concepts: Stability Profile

This compound is a specialized amino acid designed for incorporation into peptides and proteins to probe molecular interactions. Its utility is intrinsically linked to the stability of its diazirine moiety, which upon UV activation, forms a highly reactive carbene that covalently cross-links to interacting molecules. Understanding the stability of this compound under various conditions is paramount for experimental success.

Summary of Stability and Storage Data

The following table summarizes the known stability and recommended storage conditions for this compound and related trifluoromethyl-diazirine compounds. It is important to note that detailed quantitative kinetic stability data for this compound is not extensively published. The information is compiled from manufacturer recommendations and studies on similar compounds.

| Condition | Recommendation/Observation | Data Type | Source |

| Long-Term Storage | Store at -20°C. | Recommendation | Manufacturer Data |

| Short-Term Storage | Store at 2-8°C for short periods. | General Practice | Inferred |

| Ambient Light | Susceptible to photodecomposition. Avoid prolonged exposure. | Qualitative | [1][2] |

| UV Light (e.g., 350 nm) | Rapidly photolyzed to generate a carbene. | Functional | [3][4] |

| Temperature (in dark) | Stable up to 75°C for at least 30 minutes. | Semi-Quantitative | [3] |

| pH (in dark) | Stable in 1 M acid or base for at least 30 minutes. | Semi-Quantitative | [3] |

| Solid State | Generally stable when stored protected from light. | General Practice | Inferred |

| In Solution | Stability is dependent on solvent and light exposure. | Qualitative | [1][2] |

Experimental Protocols

While a specific, validated stability-indicating assay for this compound is not publicly available, a general experimental protocol for assessing its stability can be designed based on standard analytical techniques for amino acids.

General Protocol for Stability Assessment by HPLC

This protocol outlines a general method for evaluating the stability of this compound in solution under various stress conditions (e.g., temperature, pH, light exposure).

Objective: To determine the degradation of this compound over time under defined stress conditions by monitoring the decrease in the parent compound peak and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Buffers of desired pH (e.g., phosphate, acetate)

-

Calibrated HPLC system with a UV detector

-

Analytical HPLC column (e.g., C18)

-

Temperature-controlled incubator or water bath

-

Photostability chamber or a controlled light source

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

From the stock solution, prepare working solutions at a known concentration in the desired buffer or solvent for the stress study.

-

-

Stress Conditions:

-

Thermal Stress: Incubate sample solutions at various temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

-

Photostability: Expose sample solutions to a controlled light source (e.g., UV lamp at a specific wavelength or a photostability chamber). A control sample should be kept in the dark at the same temperature.

-

pH Stress: Adjust the pH of the sample solutions using appropriate acids or bases (e.g., HCl, NaOH) to cover a range of acidic, neutral, and basic conditions.

-

-

Time Points:

-

Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

HPLC Analysis:

-

Analyze the withdrawn samples by a suitable reverse-phase HPLC method.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Quantification: Determine the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each stress condition to determine the degradation rate.

-

Visualizations

Chemical Structure and Photoreaction Pathway

Caption: Photoreaction of this compound to form a covalent bond.

Experimental Workflow for Stability Assessment

Caption: A generalized workflow for assessing the stability of this compound.

Logical Relationship for Handling and Storage

Caption: Decision-making process for the proper handling and storage of this compound.

References

- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Fmoc-L-Photo-Phe-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and drug discovery, understanding the precise interactions between biomolecules is paramount. Photo-affinity labeling has emerged as a powerful technique to elucidate these interactions by covalently trapping binding partners upon photoactivation. At the forefront of this technology is the unnatural amino acid, Fmoc-L-Photo-Phe-OH , a diazirine-containing, Fmoc-protected phenylalanine analogue.[1] Its strategic incorporation into peptides via solid-phase peptide synthesis (SPPS) allows for the creation of sophisticated molecular probes. Upon irradiation with UV light, the diazirine moiety generates a highly reactive carbene, which forms a covalent bond with interacting molecules in close proximity, thus providing a snapshot of transient interactions.[2] This guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-L-Photo-Phe-OH in SPPS for the development of photoreactive peptide probes.

Core Properties of Fmoc-L-Photo-Phe-OH

Fmoc-L-Photo-Phe-OH is a cornerstone for the synthesis of photoreactive peptides. Its chemical and physical properties are summarized below, providing essential information for its handling and application.

| Property | Value | Reference |

| Synonyms | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, N-α-(9-Fluorenylmethyloxycarbonyl)-4-(trifluoromethyldiazirin)-L-phenylalanine | --INVALID-LINK-- |

| Molecular Formula | C₂₆H₂₀F₃N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 495.45 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Photoreaction | Forms a reactive carbene upon UV irradiation (~350-360 nm) | --INVALID-LINK-- |

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Photo-Phe-OH

The incorporation of Fmoc-L-Photo-Phe-OH into a peptide sequence follows the standard principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

General SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc SPPS cycle for incorporating Fmoc-L-Photo-Phe-OH.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-L-Photo-Phe-OH.

Detailed Experimental Protocol: Manual SPPS

This protocol outlines the manual synthesis of a peptide containing Fmoc-L-Photo-Phe-OH.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-L-Photo-Phe-OH)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours. For Fmoc-L-Photo-Phe-OH, a longer coupling time (up to 4 hours or overnight) may be beneficial to ensure high coupling efficiency.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Quantitative Data on Synthesis

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. While specific data for Fmoc-L-Photo-Phe-OH is often sequence-dependent, the following table provides typical ranges observed in Fmoc-SPPS.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test or other colorimetric assays. Lower efficiency can lead to deletion sequences. |

| Overall Crude Peptide Yield | 20-50% | Highly dependent on peptide length, sequence, and purification losses. For complex peptides, yields can be lower.[3] |

| Final Purity (after HPLC) | >95% | Achievable with optimized purification protocols. |

Photo-Crosslinking with Peptides Containing L-Photo-Phe

The true utility of incorporating L-Photo-Phe into a peptide lies in its ability to perform photo-crosslinking experiments to identify binding partners.

Mechanism of Photo-Crosslinking

The following diagram illustrates the photochemical reaction of the diazirine moiety in L-Photo-Phe.

References

An In-depth Technical Guide to Photoaffinity Labeling for Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL), a powerful technique for identifying and characterizing protein-protein interactions. PAL offers a unique advantage by enabling the formation of a covalent bond between interacting molecules upon photoactivation, thereby capturing even transient and weak interactions for subsequent analysis. This methodology has become an indispensable tool in chemical biology and drug discovery for target identification, validation, and binding site mapping.[1][2]

Core Principles of Photoaffinity Labeling

Photoaffinity labeling is a sophisticated technique that utilizes a specially designed chemical probe, known as a photoaffinity probe, to investigate molecular interactions.[1] The fundamental principle involves three key stages:

-

Binding: The photoaffinity probe, which contains a ligand-mimicking moiety, first binds non-covalently and reversibly to its target protein.[1]

-

Photoactivation: Upon irradiation with UV light of a specific wavelength, a photoreactive group on the probe is converted into a highly reactive, short-lived intermediate species, such as a carbene or nitrene.[3]

-

Covalent Crosslinking: This highly reactive intermediate rapidly forms a stable, covalent bond with amino acid residues in close proximity within the binding site of the target protein.[1][3]

This process effectively "traps" the interacting protein, allowing for its isolation and identification. A third component, a reporter tag (e.g., biotin, alkyne, or a fluorophore), is often incorporated into the probe's design to facilitate the detection and purification of the crosslinked protein-probe complex.[1][4]

The ideal photoaffinity probe should exhibit several key characteristics: it should be stable in the dark, its structure should closely resemble the parent ligand to maintain binding affinity, and the photoreactive group should be positioned such that it efficiently crosslinks with the target upon activation without interfering with the initial binding event.[1]

Key Components: Photoreactive Crosslinkers

The choice of the photoreactive group is a critical aspect of photoaffinity probe design. The most commonly used photoreactive moieties are:

-

Aryl Azides: These are relatively small and easy to synthesize. Upon photolysis, they form highly reactive nitrenes. However, they often require shorter UV wavelengths for activation, which can potentially damage biological samples.[4]

-

Benzophenones: Benzophenones are activated by longer wavelength UV light, which is less damaging to cells. They form a diradical intermediate that is more stable and less prone to intramolecular rearrangements than nitrenes, but they are bulkier which can sometimes interfere with binding.[4]

-

Diazirines: Diazirines are small, highly efficient photoreactive groups that form carbenes upon UV irradiation. Aryl diazirines, particularly trifluoromethylphenyl diazirines, are popular due to their high photo-crosslinking efficiency and stability.[1][5] Alkyl diazirines have also been shown to be effective, with some studies indicating a preference for reacting with acidic residues.[6]

The selection of the appropriate photoreactive group depends on the specific application, the nature of the ligand and target protein, and the experimental conditions.[5]

Quantitative Data in Photoaffinity Labeling

Quantitative analysis is crucial for validating the specificity and efficiency of photoaffinity labeling. Key parameters that are often measured include binding affinity (Kd) and labeling efficiency.

Table 1: Examples of Binding Affinities and IC50 Values in Photoaffinity Labeling Studies

| Photoaffinity Probe | Target Protein/Domain | Assay Type | Reported Value | Reference |

| Probe 1 | BRD4 BD1 | TR-FRET | pIC50 = 7.8 | [4] |

| Probe 1 | BRD4 BD2 | TR-FRET | pIC50 = 7.3 | [4] |

| Series of CDK inhibitors | CDK2 | PAL displacement assay | Various pIC50 values | [7] |

| ARN23765-derived PAPs | CFTR | Functional Rescue Assay | Subnanomolar potency | [8] |

| Various Antibodies | Antigens | Not specified | Micromolar to picomolar Kd | [9] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Examples of Photoaffinity Labeling Efficiency

| Photoaffinity Probe | Target Protein | Cell/System | Labeling Efficiency | Notes | Reference |

| Probe 1 | BRD4 BD1 & BD2 | In vitro | High single labeling | Identified as optimal probe from a screen of 15. | [7] |

| Bi-functional compound 3 | F1 α- and β-subunits | T. brucei cells | Detected via Cy5.5 fluorescence | Confirmed UV-dependent conjugation. | [10] |

| [3H]MBoPE | hmEH, ES10, L-FABP | Solubilized microsomal proteins | Clearly competed by tamoxifen | Indicates specific labeling. | [1] |

| GSM-1 derived probes | Presenilin 1 (PS1) N-terminal fragment | N2a-ANPP cells | Selective labeling | No labeling of other γ-secretase subunits. | [5] |

Experimental Protocols

A successful photoaffinity labeling experiment requires careful planning and execution. Below are detailed methodologies for key stages of the process.

Photoaffinity Probe Synthesis

The synthesis of a photoaffinity probe is a multi-step process that involves the strategic incorporation of the pharmacophore, the photoreactive moiety, and a reporter tag.

Example Protocol: Synthesis of a Diazirine-Containing Photoaffinity Probe [11]

-

Scaffold Preparation: Start with a suitable molecular scaffold that allows for the attachment of the three key functional groups.

-

Introduction of the Photoreactive Group: Synthesize or obtain the desired photoreactive moiety (e.g., 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid).

-

Coupling to the Scaffold: Couple the photoreactive group to the scaffold using standard peptide coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

-

Attachment of the Reporter Tag: Incorporate a reporter tag, such as biotin, often through an amide bond formation.

-

Functionalization for Ligand Attachment: Introduce a reactive group, like an N-hydroxysuccinimide (NHS) ester, to enable the final coupling of the ligand of interest.

-

Purification and Characterization: Purify the final photoaffinity probe using techniques like high-performance liquid chromatography (HPLC) and confirm its identity and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In-Cell Photoaffinity Labeling

This protocol outlines the general steps for performing photoaffinity labeling experiments in living cells.[4]

-

Cell Culture: Culture the cells of interest to the desired confluency in appropriate cell culture dishes.

-

Probe Incubation: Treat the cells with the photoaffinity probe at a predetermined optimal concentration. Include control groups, such as vehicle-only (e.g., DMSO) and a competition experiment where cells are pre-incubated with an excess of the unlabeled parent compound to demonstrate the specificity of the probe's interaction.

-

UV Irradiation: Irradiate the cells with UV light at the optimal wavelength and for the optimal duration to activate the photoreactive group. This step is typically performed on ice to minimize cellular stress.

-

Cell Lysis: After irradiation, wash the cells with cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease inhibitors.

-

Enrichment of Labeled Proteins (for biotin-tagged probes):

-

Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

"Click" Chemistry (for alkyne- or azide-tagged probes):

-

If the probe contains an alkyne or azide handle, perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin or a fluorophore).

-

Proceed with enrichment as described above if a biotin tag was added.

-

-

Analysis by SDS-PAGE and Western Blotting:

-

Separate the enriched proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled proteins by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting using an antibody against the protein of interest or an anti-biotin antibody.

-

Mass Spectrometry Analysis for Protein Identification

Mass spectrometry is the primary method for identifying the proteins that have been covalently labeled by the photoaffinity probe.[3]

-

Protein Digestion: The enriched and purified protein sample is typically digested into smaller peptides using a protease such as trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry.

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins from which they originated.

-

Data Analysis and Validation: The identified proteins are then analyzed to determine which ones are specifically labeled by the photoaffinity probe. This often involves comparing the results from the experimental sample with those from the control samples (e.g., no probe, competition with unlabeled ligand). Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed for more precise quantification of labeled proteins.[4]

Visualizing Photoaffinity Labeling Workflows and Signaling Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and the signaling pathways being investigated.

General Photoaffinity Labeling Workflow

Caption: General experimental workflow for photoaffinity labeling.

Elucidation of the Rho Signaling Pathway Inhibition

Photoaffinity labeling has been instrumental in identifying the molecular targets of small molecule inhibitors of signaling pathways. For example, PAL was used to investigate the targets of CCG-1423, an inhibitor of the Rho signaling pathway.[1]

Caption: Use of PAL to identify a target of a Rho pathway inhibitor.

Conclusion

Photoaffinity labeling is a robust and versatile technique that provides invaluable insights into protein-protein interactions. Its ability to capture interactions in a cellular context makes it particularly powerful for drug discovery and the elucidation of complex biological pathways.[1][2] With careful probe design, protocol optimization, and rigorous data analysis, PAL will continue to be a cornerstone of modern chemical biology research.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]

- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 7. portlandpress.com [portlandpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-L-Photo-Phe-OH Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of H-L-Photo-Phe-OH, a diazirine-containing photo-crosslinking amino acid, in the field of chemical biology. Its primary utility lies in photoaffinity labeling (PAL), a powerful technique for elucidating protein-protein interactions and identifying the cellular targets of small molecules. Upon irradiation with UV light (~360 nm), this compound forms a highly reactive carbene intermediate that covalently binds to interacting molecules in close proximity, enabling their capture and subsequent identification.[1] This technology is instrumental in advancing drug discovery research, particularly for validating targets and understanding the mechanisms of action of novel therapeutic agents.

Core Applications in Chemical Biology

The versatility of this compound allows for its incorporation into a variety of molecular probes, including peptides and small molecules, to investigate a wide range of biological questions. The core applications include:

-

Target Identification and Validation: By integrating this compound into a bioactive small molecule, researchers can "fish" for its direct binding partners within a complex cellular environment. This is crucial for validating the intended target of a drug and identifying potential off-target interactions that could lead to adverse effects.

-

Mapping Protein-Protein Interactions (PPIs): Incorporating this compound into a protein of interest allows for the identification of its interaction partners. This is achieved by crosslinking the bait protein to its prey, followed by purification of the complex and identification of the interacting partners by mass spectrometry.

-

Elucidating Binding Sites: Photoaffinity labeling can provide structural information about the binding interface between a ligand and its target protein. By identifying the amino acid residues that are crosslinked, researchers can map the binding site, which is invaluable for structure-based drug design.

Experimental Workflow and Protocols

The successful application of this compound in photoaffinity labeling experiments relies on a well-defined workflow. The following sections provide a detailed experimental protocol, synthesized from established methodologies.

General Experimental Workflow

The overall workflow for a typical photoaffinity labeling experiment using an this compound-containing probe involves several key stages, from probe design to data analysis.

References

An In-depth Technical Guide to Photo-Crosslinking Amino Acids: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of photo-crosslinking amino acids (pcAAs). These powerful tools enable the covalent capture of transient and weak biomolecular interactions in their native cellular environment, offering invaluable insights into protein-protein interaction networks, ligand-receptor binding sites, and the structural dynamics of macromolecular complexes.

Core Principles of Photo-Crosslinking Amino Acids

Photo-crosslinking amino acids are non-canonical amino acids that are chemically inert until activated by UV light.[1] Upon photoactivation, they generate highly reactive species that form covalent bonds with nearby molecules, effectively "trapping" interaction partners. This temporal control is a key advantage over traditional chemical crosslinkers.[1] The most commonly used pcAAs are derivatives of phenylalanine, such as p-benzoyl-L-phenylalanine (Bpa), and diazirine-containing amino acids like photo-leucine and photo-methionine.[2][3]

The general workflow for using pcAAs involves three main stages:

-

Incorporation: The pcAA is site-specifically incorporated into a protein of interest.

-

Photo-crosslinking: The cells or protein complexes are irradiated with UV light to induce crosslinking.

-

Analysis: The resulting crosslinked complexes are identified and characterized, typically using mass spectrometry.

Incorporation of Photo-Crosslinking Amino Acids

The site-specific incorporation of pcAAs into proteins is achieved through the expansion of the genetic code.[4] This process utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to recognize a unique codon, typically the amber stop codon (UAG), and insert the desired pcAA at that position.[4][5] This orthogonal system functions independently of the host cell's native translational machinery, ensuring high fidelity of pcAA incorporation.[6]

Experimental Protocol: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (Bpa) in E. coli

This protocol is adapted from established methods for unnatural amino acid incorporation in E. coli.[7][8][9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression plasmid for the protein of interest containing an amber (TAG) codon at the desired site.

-

pEVOL plasmid encoding the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA.

-

p-Benzoyl-L-phenylalanine (Bpa).

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-Bpa plasmid.

-

Culture Preparation: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Add Bpa to a final concentration of 1 mM.

-

Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Expression: Continue to grow the culture for 4-6 hours at 30°C.

-

Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

-

Protein Purification: Purify the Bpa-containing protein using standard chromatography techniques.

Photo-Crosslinking and Analysis

Once the pcAA-containing protein is expressed and purified (or in the context of living cells), the next step is to induce crosslinking by UV irradiation. The wavelength and duration of UV exposure are critical parameters that need to be optimized for each experimental system to maximize crosslinking efficiency while minimizing photodamage to the biological sample.

Experimental Protocol: In Vivo Photo-Crosslinking in Mammalian Cells

This protocol provides a general framework for in vivo photo-crosslinking experiments in mammalian cells.[10]

Materials:

-

Mammalian cells expressing the pcAA-containing protein of interest.

-

Phosphate-buffered saline (PBS).

-

UV crosslinking instrument (e.g., Stratalinker) with a 365 nm light source.

Procedure:

-

Cell Culture: Grow the mammalian cells to the desired confluency in a culture dish.

-

Preparation for Irradiation: Aspirate the culture medium and wash the cells once with cold PBS.

-

UV Irradiation: Place the culture dish on ice and irradiate with 365 nm UV light for a predetermined duration (typically 15-60 minutes). The optimal irradiation time should be determined empirically.

-

Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer.

-

Analysis: The crosslinked protein complexes in the cell lysate can then be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry.[11]

Quantitative Data Presentation

The efficiency of pcAA incorporation and subsequent crosslinking can vary depending on the specific pcAA, the protein of interest, the expression system, and the experimental conditions. The following tables summarize representative quantitative data from the literature.

| Photo-Crosslinking Amino Acid | Expression System | Incorporation Efficiency | Crosslinking Yield | Reference |

| p-Benzoyl-L-phenylalanine (Bpa) | E. coli | High | >50% | [2] |

| Photo-leucine | E. coli | ~7.6% | Not specified | [12] |

| Photo-methionine | E. coli | Up to 30% | Not specified | [12] |

| p-Benzoyl-L-phenylalanine (Bpa) | Mammalian Cells | Sufficient for detection | Detected with endogenous proteins | [10] |

Table 1: Representative efficiencies of photo-crosslinking amino acid incorporation and crosslinking.

| Analysis Step | Key Parameter | Typical Value/Range | Reference |

| Mass Spectrometry | Number of identified crosslinked peptide spectral matches | 30 to 300 | [13] |

| Mass Spectrometry | FDR for crosslink identification | 1% | [14] |

| In vivo crosslinking in yeast | Detection of complex formation | Detected at most positions | [15] |

Table 2: Quantitative parameters in the analysis of photo-crosslinked samples.

Visualization of Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of photo-crosslinking amino acids.

Figure 1: General experimental workflow for using photo-crosslinking amino acids.

Figure 2: Logical diagram of genetic code expansion for pcAA incorporation.

Figure 3: Application of pcAAs in mapping signaling pathways.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 8. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]

- 11. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. youtube.com [youtube.com]

- 15. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-L-Photo-Phe-OH Photoaffinity Labeling of Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize direct protein-protein interactions (PPIs) within a native cellular context. This method utilizes a photoreactive probe that, upon activation with UV light, forms a covalent bond with interacting partners in close proximity. H-L-Photo-Phe-OH, a diazirine-containing photo-reactive analog of L-phenylalanine, is a valuable tool for these studies. When incorporated into a protein of interest, it enables the "freezing" of transient and stable interactions for subsequent identification and analysis by mass spectrometry.

These application notes provide a detailed protocol for utilizing this compound to investigate PPIs, using the well-characterized Epidermal Growth Factor Receptor (EGFR) signaling pathway as an illustrative example.

Principle of this compound Photoaffinity Labeling

The diazirine moiety on this compound is a small, highly reactive functional group. Upon irradiation with UV light (typically around 365 nm), it loses nitrogen gas to generate a highly reactive carbene intermediate.[1] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent cross-link. The short half-life of the carbene ensures that cross-linking is restricted to molecules in very close proximity at the moment of photoactivation.

The general workflow for a photoaffinity labeling experiment involves several key steps:

-

Probe Incorporation: The this compound is incorporated into the "bait" protein. This can be achieved through peptide synthesis or by genetic code expansion technology in living cells.

-

Incubation and Stimulation: The cells expressing the photoreactive bait protein are incubated under conditions that promote the PPI of interest. This may involve stimulating a specific signaling pathway.

-

UV Cross-linking: The cells are irradiated with UV light to activate the diazirine and form covalent cross-links between the bait and its interacting "prey" proteins.

-